molecular formula C12H12N2O2 B1530761 2-(3-methyl-4-phenyl-1H-pyrazol-1-yl)acetic acid CAS No. 1706-34-9

2-(3-methyl-4-phenyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1530761
CAS No.: 1706-34-9
M. Wt: 216.24 g/mol
InChI Key: HWRMEDYGDFDNTA-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Germination Inhibition

(5-Butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, a compound related to 2-(3-methyl-4-phenyl-1H-pyrazol-1-yl)acetic acid, was identified as a germination inhibitory constituent in Erigeron annuus. This discovery emphasizes the potential of similar compounds in controlling plant germination and growth (Oh et al., 2002).

Antimicrobial Properties

A variety of pyrazole derivatives, including those similar to this compound, have shown significant antimicrobial activity against a range of bacteria and fungi. This highlights their potential in developing new antimicrobial agents (Sharshira & Hamada, 2012).

Corrosion Inhibition

Pyrazoline derivatives, related to this compound, have been demonstrated to be effective corrosion inhibitors for mild steel in acidic environments. This finding is crucial for industries dealing with corrosion issues in metal infrastructure (Lgaz et al., 2020).

Chemotherapeutic Potential

Bis(pyrazol-1-yl)acetic acid derivatives, closely related to this compound, have been used to create novel silver(I) complexes with significant in vitro antitumor activity. These complexes have shown effectiveness against small-cell lung carcinoma, suggesting potential applications in chemotherapy (Pellei et al., 2023).

Mechanism of Action

Safety and Hazards

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Future Directions

Nowadays, Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs . In heterocyclic chemistry, imidazole containing moiety occupied a unique position .

Properties

IUPAC Name

2-(3-methyl-4-phenylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-11(10-5-3-2-4-6-10)7-14(13-9)8-12(15)16/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRMEDYGDFDNTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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